3-(Hydroxymethyl)cyclobutanon

Übersicht

Beschreibung

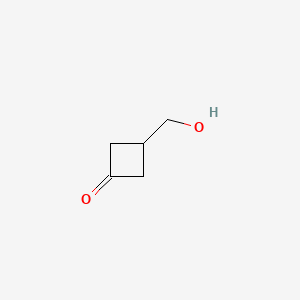

3-(Hydroxymethyl)cyclobutanone is an organic compound with the molecular formula C5H8O2 It is a cyclobutanone derivative featuring a hydroxymethyl group attached to the third carbon of the cyclobutanone ring

Wissenschaftliche Forschungsanwendungen

3-(Hydroxymethyl)cyclobutanone has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.

Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

It’s known that cyclobutanones, the class of compounds to which 3-(hydroxymethyl)cyclobutanone belongs, are often used as precursors for nucleoside analogues . These analogues can interact with various cellular targets, particularly enzymes involved in nucleic acid synthesis.

Mode of Action

The mode of action of 3-(Hydroxymethyl)cyclobutanone involves its conversion into nucleoside analogues. This process involves the photochemical ring-expansion of cyclobutanones to an oxacarbene and its subsequent scavenging by 6-chloropurine . The resulting nucleoside analogues can then interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-(Hydroxymethyl)cyclobutanone are likely related to nucleic acid synthesis, given its conversion into nucleoside analogues . These analogues can interfere with the normal functioning of enzymes involved in these pathways, potentially leading to downstream effects such as inhibition of DNA replication or RNA transcription.

Result of Action

The molecular and cellular effects of 3-(Hydroxymethyl)cyclobutanone’s action are likely dependent on the specific nucleoside analogue that it is converted into . These effects could range from inhibition of enzyme activity to interference with nucleic acid synthesis, potentially leading to cell death or other cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Hydroxymethyl)cyclobutanone. Factors such as temperature, pH, and the presence of other molecules can affect its conversion into nucleoside analogues and its subsequent interactions with cellular targets .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)cyclobutanone typically involves the [2+2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. One approach involves the reaction of dichloroketene with allyl benzyl ether, followed by subsequent steps to introduce the hydroxymethyl group . Another method involves the triflation of a β-hydroxymethyl-cyclobutanone and its subsequent displacement by a 6-chloropurinyl anion .

Industrial Production Methods: While specific industrial production methods for 3-(Hydroxymethyl)cyclobutanone are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Hydroxymethyl)cyclobutanone undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form a cyclobutanol derivative.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 3-(carboxymethyl)cyclobutanone.

Reduction: Formation of 3-(hydroxymethyl)cyclobutanol.

Substitution: Formation of substituted cyclobutanone derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

- 2-(Hydroxymethyl)cyclobutanone

- 3-Methoxycyclobutanone

- 3,3-Bis(hydroxymethyl)cyclobutanone

Comparison: 3-(Hydroxymethyl)cyclobutanone is unique due to the position of the hydroxymethyl group on the cyclobutanone ring. This structural feature influences its reactivity and the types of derivatives that can be synthesized. Compared to 2-(Hydroxymethyl)cyclobutanone, the 3-position attachment provides different steric and electronic properties, leading to distinct chemical behaviors and applications.

Biologische Aktivität

3-(Hydroxymethyl)cyclobutanone, a cyclobutanone derivative, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and the implications of its derivatives in various biological contexts.

Chemical Structure and Properties

3-(Hydroxymethyl)cyclobutanone is characterized by a hydroxymethyl group attached to the cyclobutane ring. This unique structure contributes to its reactivity and biological interactions. The compound can undergo various transformations, including oxidation and reduction, leading to different derivatives with distinct biological properties.

Target Interactions

Research indicates that 3-(hydroxymethyl)cyclobutanone derivatives exhibit significant interactions with nucleic acids, suggesting potential antiviral properties. The compound can be converted into nucleoside analogs through photochemical reactions, which may inhibit viral replication by interfering with nucleic acid synthesis.

Biochemical Pathways

The primary biochemical pathways affected by 3-(hydroxymethyl)cyclobutanone involve nucleic acid synthesis. Its derivatives have been shown to influence the stability and function of nucleic acids, which is crucial for evaluating their therapeutic potential against viral infections.

Antiviral Properties

Several studies have highlighted the antiviral potential of 3-(hydroxymethyl)cyclobutanone derivatives. For instance, compounds derived from this cyclobutanone have been tested for their efficacy against various viral strains. The incorporation of these derivatives into nucleoside analogs has demonstrated promising results in inhibiting viral replication.

Antibacterial Effects

In addition to antiviral activity, 3-(hydroxymethyl)cyclobutanone has shown antibacterial properties. Its derivatives have been evaluated for their effectiveness against a range of bacterial pathogens, making them candidates for further pharmacological studies.

Synthesis and Derivatives

The synthesis of 3-(hydroxymethyl)cyclobutanone involves several methods, including the photochemical ring-expansion of cyclobutanones and subsequent reactions with nucleophiles. The versatility in its synthesis allows for the generation of various derivatives, each exhibiting unique biological activities.

| Compound Name | Structure Type | Similarity Index |

|---|---|---|

| 3-(Hydroxymethyl)-3-methylcyclobutanone | Cyclobutanone derivative | 0.95 |

| 3,3-Bis(hydroxymethyl)cyclobutanone | Cyclobutanone derivative | 0.90 |

| 2-(Hydroxymethyl)cyclobutanone | Cyclobutanone derivative | 0.90 |

| (2S,3S)-2,3-Bis(hydroxymethyl)cyclobutanone | Chiral cyclobutanone derivative | 0.90 |

| 1-((1R,3R)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl)ethanone | Dimethyl-substituted cyclobutane derivative | 0.90 |

The table above illustrates some structural analogs of 3-(hydroxymethyl)cyclobutanone and their similarity indices, highlighting its unique functionalization at the third carbon position of the cyclobutane ring.

Study on Antiviral Activity

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several nucleoside analogs from 3-(hydroxymethyl)cyclobutanone and evaluated their antiviral efficacy against HIV-1. The results indicated that certain derivatives significantly inhibited viral replication in vitro, providing a foundation for further development as potential therapeutics .

Investigation of Antibacterial Properties

Another study focused on the antibacterial effects of various derivatives derived from 3-(hydroxymethyl)cyclobutanone against Staphylococcus aureus. The findings revealed that some compounds exhibited notable antibacterial activity, suggesting their potential use in treating bacterial infections resistant to conventional antibiotics.

Eigenschaften

IUPAC Name |

3-(hydroxymethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-3-4-1-5(7)2-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBDXRSQLIOUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670329 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183616-18-4 | |

| Record name | 3-(Hydroxymethyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of the reaction between 3-(hydroxymethyl)cyclobutanone and 6-chloropurine in nucleoside analog synthesis?

A1: This reaction is crucial for creating a new class of cyclobutene nucleoside analogs. [] The hydroxyl group of 3-(hydroxymethyl)cyclobutanone is reacted with 6-chloropurine, a precursor to many nucleoside analogs. This coupling results in the formation of both N-7 and N-9 regioisomers, which are important for exploring structure-activity relationships in drug discovery. [] Understanding the regioselectivity of this reaction is essential for optimizing the synthesis of desired isomers.

Q2: What spectroscopic techniques were used to characterize the synthesized cyclobutane nucleoside analogs?

A2: The researchers employed spectroscopic methods to confirm the structures of the synthesized compounds. [] While the specific techniques were not explicitly mentioned, it's common practice to use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation of organic molecules. Single crystal X-ray diffraction was also utilized to determine the absolute configuration of the synthesized compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.